molecular formula C12H18N6O2S B6436354 N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide CAS No. 2549020-60-0

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

Cat. No. B6436354
CAS RN: 2549020-60-0
M. Wt: 310.38 g/mol
InChI Key: VCRICXCUJRXDML-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide” is a compound that belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized in a review . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .

Future Directions

The future directions for research on “N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide” and similar compounds could include further exploration of their synthesis, understanding their mechanism of action, and investigating their potential applications in various fields, including medicinal chemistry .

Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This interaction is highly specific and results in the inhibition of CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis . The compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. It downregulates the expression of cyclin D1 and upregulates the expression of p21, a cyclin-dependent kinase inhibitor . Additionally, it influences cellular metabolism by reducing the levels of ATP and increasing the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of CDK2, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of target proteins, which is essential for cell cycle progression. The compound also induces changes in gene expression, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . These changes contribute to the induction of apoptosis in cancer cells. Additionally, the compound can inhibit other kinases involved in cell signaling pathways, further enhancing its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to the compound has been shown to result in sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure can also lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including weight loss, liver toxicity, and hematological abnormalities . The therapeutic window for the compound is relatively narrow, and careful dose optimization is required to achieve maximum efficacy with minimal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules in each compartment . For example, its interaction with mitochondrial proteins can lead to the induction of apoptosis through the mitochondrial pathway .

properties

IUPAC Name

N-methyl-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-17(21(2,19)20)9-3-5-18(6-4-9)12-10-7-15-16-11(10)13-8-14-12/h7-9H,3-6H2,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRICXCUJRXDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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